3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 3-(trifluoromethyl)benzaldehyde acetal 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 3-(trifluoromethyl)benzaldehyde acetal
Brand Name: Vulcanchem
CAS No.: 339028-94-3
VCID: VC6843968
InChI: InChI=1S/C19H15F3O3S/c20-19(21,22)13-5-3-4-12(8-13)17-24-9-18(10-25-17)11-26-15-7-2-1-6-14(15)16(18)23/h1-8,17H,9-11H2
SMILES: C1C2(COC(O1)C3=CC(=CC=C3)C(F)(F)F)CSC4=CC=CC=C4C2=O
Molecular Formula: C19H15F3O3S
Molecular Weight: 380.38

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 3-(trifluoromethyl)benzaldehyde acetal

CAS No.: 339028-94-3

Cat. No.: VC6843968

Molecular Formula: C19H15F3O3S

Molecular Weight: 380.38

* For research use only. Not for human or veterinary use.

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 3-(trifluoromethyl)benzaldehyde acetal - 339028-94-3

Specification

CAS No. 339028-94-3
Molecular Formula C19H15F3O3S
Molecular Weight 380.38
IUPAC Name 2-[3-(trifluoromethyl)phenyl]spiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one
Standard InChI InChI=1S/C19H15F3O3S/c20-19(21,22)13-5-3-4-12(8-13)17-24-9-18(10-25-17)11-26-15-7-2-1-6-14(15)16(18)23/h1-8,17H,9-11H2
Standard InChI Key RKUTZMOUEHOTGF-UHFFFAOYSA-N
SMILES C1C2(COC(O1)C3=CC(=CC=C3)C(F)(F)F)CSC4=CC=CC=C4C2=O

Introduction

Structural and Functional Features

Core Architecture

The compound’s backbone consists of a thiochroman-4-one system, a bicyclic structure featuring a benzene ring fused to a sulfur-containing dihydropyran. At the 3-position of the thiochroman ring, two hydroxymethyl (-CH2_2OH) groups are appended, while the spiroacetal linkage at the 5'-position connects to a 3-(trifluoromethyl)benzaldehyde-derived dioxane ring . This spiro arrangement creates a rigid, three-dimensional framework that influences both steric and electronic properties.

Functional Group Contributions

  • Hydroxymethyl Groups: The 3,3-bis(hydroxymethyl) substitution enhances hydrogen-bonding capacity and aqueous solubility, critical for biological interactions.

  • Trifluoromethyl Benzaldehyde Acetal: The electron-withdrawing trifluoromethyl (-CF3_3) group stabilizes the acetal linkage and introduces hydrophobicity, balancing the compound’s polarity .

  • Sulfur Atom: The thioether linkage in the thiochroman core modulates electronic density, potentially affecting redox reactivity and binding affinities .

Table 1: Comparative Structural Data

PropertyTarget Compound Thiochroman-4-one
Molecular FormulaC19_{19}H15_{15}F3_3O3_3SC9_9H8_8OS
Molar Mass (g/mol)380.38164.22
Density (g/cm³)1.43±0.11.2487
Boiling Point (°C)486.2±45.0154 (12 mmHg)

Synthetic Methodologies

Acetal Formation Strategy

The spiroacetal moiety is synthesized via acid-catalyzed acetalization, a method optimized in recent studies. For instance, hydrochloric acid (0.1 mol%) in methanol at ambient temperature facilitates efficient acetal formation without requiring water removal . This protocol, scalable to gram quantities, achieves >90% conversion in 30 minutes under mild conditions .

Stepwise Assembly

  • Thiochroman-4-one Core: Prepared via cyclocondensation of 2-mercaptobenzoic acid with acetylene derivatives, followed by oxidation.

  • Hydroxymethylation: Introduction of hydroxymethyl groups at the 3-position using formaldehyde under basic conditions.

  • Spiroacetalization: Reaction of 3-(trifluoromethyl)benzaldehyde with the dihydroxy intermediate in the presence of HCl, forming the spiro linkage .

Table 2: Optimization of Acetalization Conditions

Acid CatalystLoading (mol%)Time (min)Conversion (%)
HCl0.13093
H2_2SO4_40.12093
CF3_3COOH0.12093

Physicochemical Properties

Thermal Stability

The compound’s high boiling point (486.2±45.0 °C) reflects strong intermolecular interactions, likely due to hydrogen bonding from hydroxymethyl groups and dipole-dipole forces from the -CF3_3 group . Its melting point remains uncharacterized, but analogous thiochroman derivatives typically melt between 28–30 °C .

Solubility and Reactivity

  • Polar Solvents: Moderate solubility in methanol and ethanol, enhanced by hydroxymethyl groups.

  • Nonpolar Solvents: Limited solubility in hexane due to the polar acetal and -CF3_3 moieties.

  • Hydrolytic Sensitivity: The acetal linkage is stable under acidic conditions but prone to hydrolysis in strong bases .

Comparative Analysis with Analogues

Thiochroman-4-one vs. Chroman-4-one

Replacing the sulfur atom in thiochroman-4-one with oxygen (yielding chroman-4-one) reduces molar mass (164.22 → 148.16 g/mol) and alters electronic properties. Sulfur’s lower electronegativity increases electron density at the 4-keto group, enhancing nucleophilic reactivity .

Impact of Substitutents

  • 3-Benzylthiochroman-4-one: The benzyl group increases lipophilicity, improving membrane permeability but reducing aqueous solubility.

  • Tetrahydrothiapyran-4-one: Saturation of the benzene ring diminishes aromatic interactions, lowering thermal stability.

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